1-Boc-6-Benzyloxy-3-formylindole
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Overview
Description
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in the field of organic chemistry due to their presence in natural products and pharmaceuticals. Paper describes a Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds to produce benzo[a]carbazoles, which demonstrates the potential for creating complex structures from simpler indole units. Paper discusses the alkylation of 3-aryl-4,6-dimethoxyindoles followed by Vilsmeier formylation and intramolecular aldol condensation to yield pyrroloindole-4-carboxylates. This showcases a method for introducing formyl groups into indole structures, which could be relevant for synthesizing the formyl group in "1-Boc-6-Benzyloxy-3-formylindole."
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical properties and biological activity. Paper provides structural confirmation through spectroscopic data and, for one compound, X-ray crystallography. Understanding the molecular structure is essential for predicting reactivity and designing further synthetic modifications.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. Paper describes a one-pot oxidative hydrolysis and oxidative cleavage of 7-borylindoles to access o-amidophenols and 4-acylbenzoxazoles, indicating the potential for oxidative transformations in indole chemistry. Paper explores the interaction of benzaldehyde with boron trifluoride, which could provide insights into how formyl groups in indoles might react under Lewis acid catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. Paper synthesizes 3-formylindole-7-carboxylic acid and confirms its structure with NMR, IR, and MS, which are techniques that could also be used to analyze "1-Boc-6-Benzyloxy-3-formylindole." Paper discusses the synthesis of a benzoxazine containing a benzoxazole structure and uses DSC to investigate its curing behavior, highlighting the importance of thermal analysis in understanding the properties of indole-related compounds.
Scientific Research Applications
Modular Catalytic Synthesis of 3-Amino-3-aryl-2-oxindoles
This research presents a catalytic approach for synthesizing 3-amino-3-aryl-2-oxindoles, which are biologically active compounds. The study highlights the use of Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines. Notably, this method demonstrates a wide scope, high functional-group compatibility, and good yields. The process marks the first catalytic enantioselective reactions with this substrate and showcases an efficient method for Boc group deprotection (Marques & Burke, 2016).
Synthesis and Anti-HIV-1 Evaluation of N-arylsulfonyl-3-formylindoles
This research involves the design, synthesis, and preliminary in vitro evaluation of fifteen N-arylsulfonyl-3-formylindoles for their inhibitory activity against HIV-1 replication. Notably, some compounds displayed significant anti-HIV-1 activity, underscoring the potential of these derivatives in antiviral research (Che et al., 2018).
Ugi Four-Component Condensation Reaction
This study describes the participation of ethyl 3-formylindole-2-carboxylate in the Ugi four-component condensation reaction. The reaction yielded novel dipeptides containing an indolyl moiety, indicating potential biological activity and highlighting a versatile method for synthesizing complex molecules (Shiri et al., 2014).
Synthesis of Bioactive Multifunctional Carbazole Alkaloids
This research outlines the synthesis of crucial carbazole alkaloids using Boc-protected 3-formylindole and dimethyl maleate as starting materials. The study presents a strategy involving several C-C bond-forming reactions and highlights methods like Wittig reaction, Grignard reactions, and Baeyer-Villiger rearrangement, contributing to the field of alkaloid synthesis (Markad & Argade, 2014).
Synthesis of (S)-1-Benzyl-3-diazo-2-oxopropylcarbamic Acid tert-Butyl Ester
This paper discusses the production of N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, a precursor to HIV protease inhibitors. It emphasizes the transition from a traditional batch process to a continuous flow system, underscoring innovations in pharmaceutical intermediate production (Pollet et al., 2009).
Safety And Hazards
1-Boc-6-Benzyloxy-3-formylindole’s safety profile should be assessed based on its chemical properties, handling procedures, and potential toxicity. Researchers and users should follow standard laboratory safety protocols when working with this compound.
Future Directions
Future research could focus on:
- Elucidating the compound’s biological activity and potential therapeutic applications.
- Developing efficient synthetic routes for large-scale production.
- Investigating its interactions with other molecules and receptors.
properties
IUPAC Name |
tert-butyl 3-formyl-6-phenylmethoxyindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)18-10-9-17(11-19(18)22)25-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGAKQBLDWFYEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460354 |
Source
|
Record name | 1-Boc-6-Benzyloxy-3-formylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-6-Benzyloxy-3-formylindole | |
CAS RN |
630110-71-3 |
Source
|
Record name | 1-Boc-6-Benzyloxy-3-formylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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